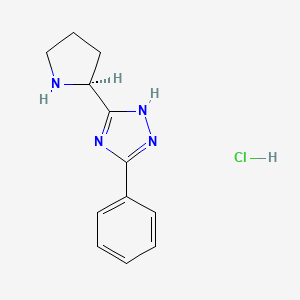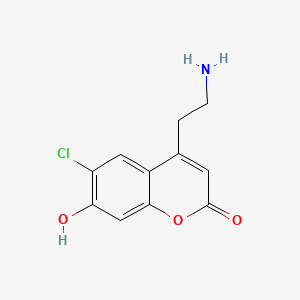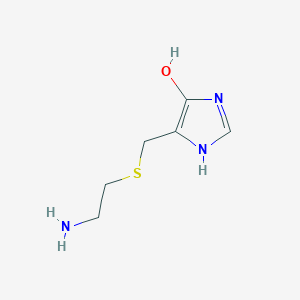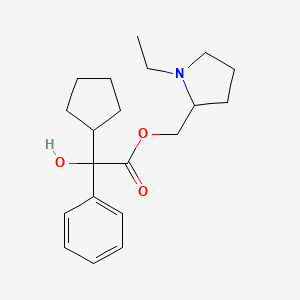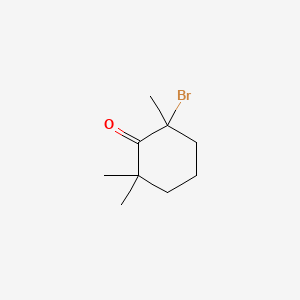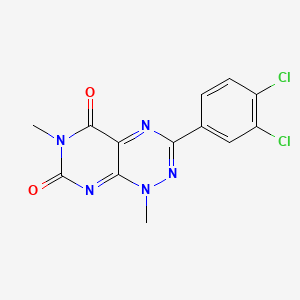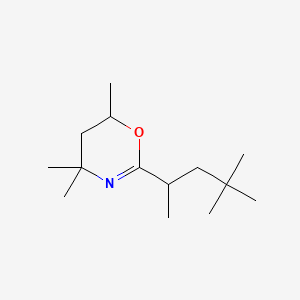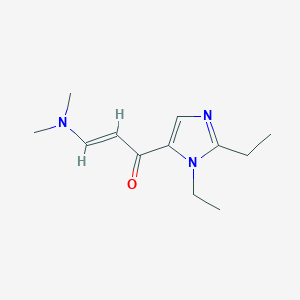
1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated with ethyl groups to form the 1,2-diethylimidazole derivative.
Condensation with Dimethylamino Group: The final step involves the condensation of the 1,2-diethylimidazole derivative with a dimethylamino prop-2-en-1-one moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction may produce imidazole alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(methylamino)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(ethylamino)prop-2-en-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
(E)-1-(2,3-diethylimidazol-4-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H19N3O/c1-5-12-13-9-10(15(12)6-2)11(16)7-8-14(3)4/h7-9H,5-6H2,1-4H3/b8-7+ |
InChI Key |
XWFBVUJGUREUPF-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=NC=C(N1CC)C(=O)/C=C/N(C)C |
Canonical SMILES |
CCC1=NC=C(N1CC)C(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


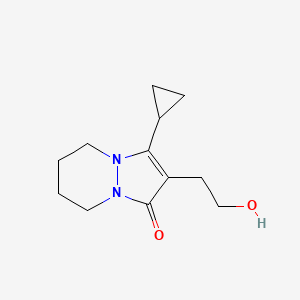

![(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12814706.png)
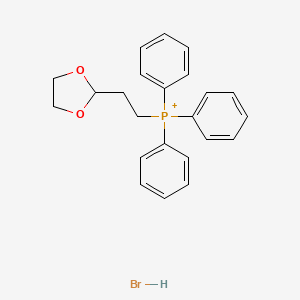
![10-Azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-16-one](/img/structure/B12814718.png)
![6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B12814719.png)
![N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12814723.png)
